Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)-3-methylphenyl)(2-methylphenyl)-
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Overview
Description
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)-3-methylphenyl)(2-methylphenyl)- is a complex organic compound with significant potential in various scientific fields. This compound features a methanone group attached to a glucopyranosyl moiety, which is further linked to a methylphenyl and a methylphenyl group. Its unique structure allows it to participate in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)-3-methylphenyl)(2-methylphenyl)- typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and reagents to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)-3-methylphenyl)(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)-3-methylphenyl)(2-methylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its ability to interact with specific molecular targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)-3-methylphenyl)(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)-3-methylphenyl)(2-methylphenyl)- include:
Imidazole-containing compounds: Known for their broad range of chemical and biological properties.
Quinolone derivatives: Valued for their pharmaceutical and biological activities.
Uniqueness
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)-3-methylphenyl)(2-methylphenyl)- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its combination of a glucopyranosyl moiety with methylphenyl groups provides distinct properties that differentiate it from other similar compounds.
Properties
CAS No. |
83357-08-8 |
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Molecular Formula |
C23H27NO7 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-methyl-4-(2-methylbenzoyl)phenoxy]oxan-3-yl]acetamide |
InChI |
InChI=1S/C23H27NO7/c1-12-6-4-5-7-16(12)20(27)15-8-9-17(13(2)10-15)30-23-19(24-14(3)26)22(29)21(28)18(11-25)31-23/h4-10,18-19,21-23,25,28-29H,11H2,1-3H3,(H,24,26)/t18-,19-,21-,22-,23-/m1/s1 |
InChI Key |
KPVMLFDVGMIAIT-VYFVWBTQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)C |
Origin of Product |
United States |
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